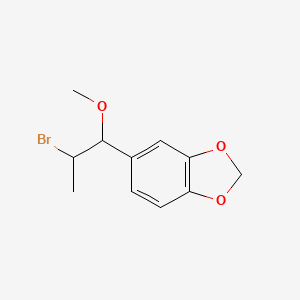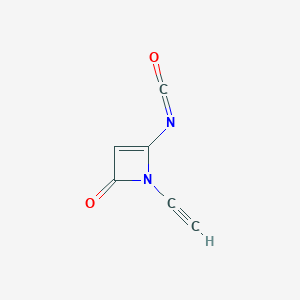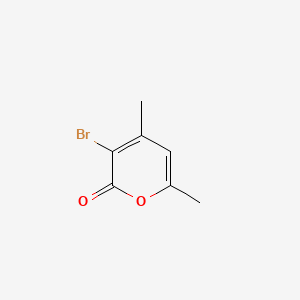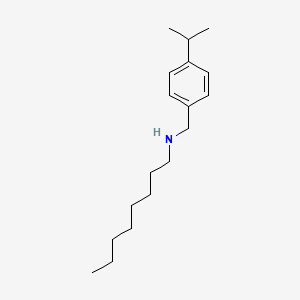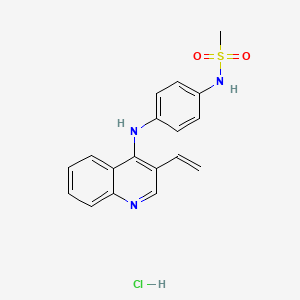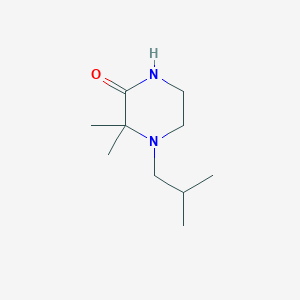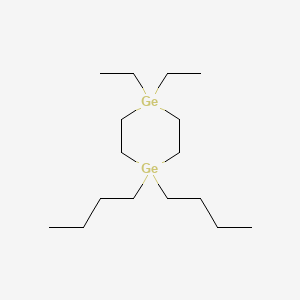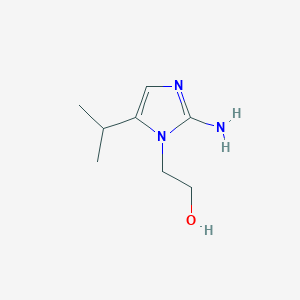![molecular formula C12H30NO4PSi2 B13801491 Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester is a chemical compound with a complex structure that includes phosphonic acid and trimethylsilyl ester groupsIt contains 50 atoms in total, including hydrogen, carbon, nitrogen, oxygen, and phosphorus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of [1-(acetylamino)butyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of an acid or base catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Phosphonic acid and [1-(acetylamino)butyl]phosphonic acid.
Substitution: Various substituted phosphonic acid derivatives.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyl ester groups may enhance the compound’s stability and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents.
Trimethylsilyl esters: Compounds with trimethylsilyl ester groups but different core structures.
Uniqueness
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester is unique due to its combination of phosphonic acid and trimethylsilyl ester groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H30NO4PSi2 |
|---|---|
Poids moléculaire |
339.51 g/mol |
Nom IUPAC |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]acetamide |
InChI |
InChI=1S/C12H30NO4PSi2/c1-9-10-12(13-11(2)14)18(15,16-19(3,4)5)17-20(6,7)8/h12H,9-10H2,1-8H3,(H,13,14) |
Clé InChI |
XBLIXEWXKLIVMW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(NC(=O)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
